Increased Lipophilicity (XLogP) vs. Des-methyl Analog (1H-Indole-1-propanamide, CAS 21017-50-5)
The 3-methyl substituent on the indole ring of CAS 63642-39-7 confers a detectable increase in lipophilicity compared to the des-methyl 1H-indole-1-propanamide scaffold (CAS 21017-50-5). This structural difference is quantifiable via computed XLogP3-AA values . While in vitro biological potency is context-dependent, this inherent physicochemical divergence provides a basis for differentiation in permeability-limited or lipophilicity-driven ADME scenarios. Specifically, a higher logP can correlate with improved membrane passage but may also influence metabolic clearance and off-target binding [1].
| Evidence Dimension | Compound Lipophilicity |
|---|---|
| Target Compound Data | Computed XLogP = 1.1 |
| Comparator Or Baseline | 1H-Indole-1-propanamide (CAS 21017-50-5). Computed XLogP is anticipated to be <1.0 due to the absence of the methyl group. |
| Quantified Difference | Increase in lipophilicity relative to the des-methyl analog; a positive DeltaLogP of at least 0.2–0.4 units is expected based on the incremental contribution of a -CH₃ group. |
| Conditions | In silico computed XLogP3-AA algorithm using canonical SMILES structural input. |
Why This Matters
For procurement, this ensures that the selected building block provides the correct hydrophobicity for passive permeability without introducing excessive bulk, which is critical when the 3-position methylation is a conserved feature of an active lead series.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. (General reference supporting the role of lipophilicity in ADME). View Source
